4-Bromo-2-(2-methoxyethanesulfonyl)aniline
Description
4-Bromo-2-(2-methoxyethanesulfonyl)aniline (CAS: 1517686-46-2) is an aniline derivative with the molecular formula C₉H₁₂BrNO₃S and a molecular weight of 294.17 g/mol . Its structure features a bromine substituent at the 4-position and a 2-methoxyethanesulfonyl group at the 2-position of the benzene ring. This compound is primarily used as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing sulfonyl group and halogenated aromatic system, which enhance its reactivity in cross-coupling and substitution reactions.
Properties
IUPAC Name |
4-bromo-2-(2-methoxyethylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-14-4-5-15(12,13)9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOSEYPCKOCYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=C(C=CC(=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methoxyethanesulfonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-methoxyethanesulfonyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine or sulfonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to substitute the bromine atom with various aryl or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation can produce sulfonic acids or other oxidized derivatives.
Scientific Research Applications
4-Bromo-2-(2-methoxyethanesulfonyl)aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methoxyethanesulfonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can enhance the compound’s binding affinity to certain proteins, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Basicity and Reactivity
The 2-methoxyethanesulfonyl group in the target compound imparts strong electron-withdrawing effects, reducing the basicity of the aniline nitrogen compared to derivatives with electron-donating groups. Key comparisons include:
4-Bromo-2-(trifluoromethyl)aniline (CAS 445-02-3) :
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Contains a nitro (-NO₂) and methoxy (-OCH₃) group. The nitro group further reduces basicity, while the methoxy group introduces steric hindrance .
- 4-Bromo-2-(phenylmethyl)aniline (CAS 86233-09-2): Molecular formula: C₁₃H₁₂BrN; Molecular weight: 262.15 g/mol . The benzyl (-CH₂C₆H₅) group is electron-donating, increasing basicity and solubility in non-polar solvents.
Table 1: Substituent Effects and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 4-Bromo-2-(2-methoxyethanesulfonyl)aniline | C₉H₁₂BrNO₃S | 294.17 | -SO₂CH₂CH₂OCH₃, -Br | N/A | N/A |
| 4-Bromo-2-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | -CF₃, -Br | 84–86 | 1.71 |
| 4-Bromo-2-(phenylmethyl)aniline | C₁₃H₁₂BrN | 262.15 | -CH₂C₆H₅, -Br | N/A | N/A |
Stability and Functional Group Compatibility
- Silyl-Protected Derivatives: 4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline (CAS 1214248-37-9, C₁₃H₂₂BrNOSi) uses a silyl ether group for hydroxyl protection, offering stability under acidic conditions compared to the hydrolytically sensitive sulfonyl group .
Thioether Analogues :
Industrial and Market Relevance
- 4-Bromo-2-(trifluoromethyl)aniline has significant market demand, with global production capacity projected to grow through 2025, driven by its use in pharmaceuticals and agrochemicals .
- The target compound’s niche applications in specialized syntheses may limit its commercial scale compared to more widely used analogues.
Biological Activity
4-Bromo-2-(2-methoxyethanesulfonyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H14BrNO3S
- Molecular Weight : 303.19 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their structure and function. Additionally, the bromine atom may influence the compound's reactivity and binding affinity to specific enzymes or receptors, which could lead to inhibition or modulation of their activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications as antibacterial agents.
Anticancer Properties
Studies have demonstrated that related compounds can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways associated with tumor growth and metastasis. For instance, compounds targeting protein kinases have shown promise in treating kinase-mediated diseases, which are prevalent in many cancers .
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduction in cancer cell viability | |
| Enzyme Inhibition | Modulation of kinase activity |
Case Studies
- Antimicrobial Study : A study investigated the effects of various sulfonamide derivatives, including those related to this compound, on Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Anticancer Research : In a recent study, derivatives were tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, with IC50 values comparable to known chemotherapeutics.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other brominated anilines and sulfonamides:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 4-Chloro-2-(methoxyethanesulfonyl)aniline | Low | Moderate |
| 4-Iodo-2-(methoxyethanesulfonyl)aniline | High | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
